N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine
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Description
N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has been focused on developing new synthetic pathways and characterizing the structure of compounds similar to "N-[(furan-2-yl)methyl]-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine." For instance, the Mannich reaction has been a crucial synthetic tool for the construction of N-, S,N-, and Se,N-heterocycles, including various diazatricyclo derivatives. These methods have led to compounds with potential antiviral, analeptic, anti-inflammatory, and antipyretic activities (Dotsenko et al., 2019). Additionally, an efficient one-pot synthesis approach has been developed for 3,5,7,11-tetraazatricyclo derivatives starting from functionalized dihydropyridines, showcasing the versatility of synthetic strategies in accessing complex heterocyclic frameworks (Dotsenko et al., 2007).
Biological Activities and Applications
The antimicrobial activities of azole derivatives, synthesized from furan-2-carbohydrazide, have been explored, highlighting the potential of furan derivatives in developing new antimicrobial agents. The synthesis involves Mannich bases using secondary amines, demonstrating the compound's utility in medicinal chemistry (Başoğlu et al., 2013). Furthermore, the design and synthesis of novel triazenes from cyclic aminals illustrate the chemical diversity and reactivity of diazatricyclo derivatives, contributing to the understanding of their structural and reactivity profiles (Rivera & González-Salas, 2010).
Chemical Properties and Reactivity
The synthesis and characterization of thiazoloquinolines and their electrophilic substitution reactions further demonstrate the chemical versatility and reactivity of furan-2-yl derivatives, underlining their significance in the synthesis of complex heterocyclic systems (El’chaninov & Aleksandrov, 2017). Additionally, the role of furan derivatives in the selective synthesis of THF-derived amines from biomass-derived carbonyl compounds highlights their importance in sustainable chemistry and the development of biomass conversion technologies (Jiang et al., 2019).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-4-5-12-13(7-10)21-16-14(12)15(18-9-19-16)17-8-11-3-2-6-20-11/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXSMLYAGLUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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